molecular formula C11H10N2O3 B11796206 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Cat. No.: B11796206
M. Wt: 218.21 g/mol
InChI Key: GGYKWSQTODAQLL-UHFFFAOYSA-N
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Description

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with halogenated compounds in the presence of a base like triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to its specific combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(1-prop-2-enylpyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-6-13-7-5-8(12-13)9-3-4-10(16-9)11(14)15/h2-5,7H,1,6H2,(H,14,15)

InChI Key

GGYKWSQTODAQLL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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